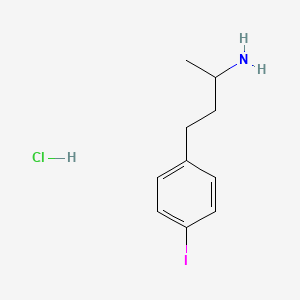

4-(4-Iodophenyl)butan-2-amine hydrochloride

Description

4-(4-Iodophenyl)butan-2-amine hydrochloride is a halogenated aromatic amine derivative characterized by a four-carbon aliphatic chain (butan-2-amine) linked to a 4-iodophenyl group. The hydrochloride salt form improves solubility in polar solvents, a property critical for pharmaceutical applications.

Properties

IUPAC Name |

4-(4-iodophenyl)butan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14IN.ClH/c1-8(12)2-3-9-4-6-10(11)7-5-9;/h4-8H,2-3,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXCADBIBYLOAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)I)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Iodophenyl)butan-2-amine hydrochloride typically involves the iodination of phenylbutanamine. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the phenyl ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out under acidic conditions to facilitate the formation of the iodinated product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The hydrochloride salt form is obtained by treating the free base with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

4-(4-Iodophenyl)butan-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The iodophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The iodine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Catalytic hydrogenation using Pd/C and hydrogen gas.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents like ethanol or water.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of phenylbutanamine.

Substitution: Formation of substituted phenylbutanamines with various functional groups.

Scientific Research Applications

4-(4-Iodophenyl)butan-2-amine hydrochloride has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including its role as a ligand in drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-Iodophenyl)butan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom in the phenyl ring can enhance the compound’s binding affinity to these targets, potentially leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Halogen Substitutions

- 4-(4-Iodophenyl)butan-2-amine hydrochloride : The iodine atom (atomic radius: 1.98 Å) introduces steric bulk and enhances lipophilicity (logP ~2.5 estimated), which may improve membrane permeability compared to lighter halogens.

- Molecular weight: 221.67 g/mol .

- 4-(2-Chlorophenyl-3,4,5,6-d4)butan-2-amine hydrochloride : Chlorine (atomic radius: 1.75 Å) provides moderate lipophilicity (logP ~2.2). Deuteriation at the phenyl ring improves metabolic stability for pharmacokinetic studies. Molecular weight: 224.16 g/mol .

Methoxy and Benzodioxole Substitutions

- N-(3,4-Dimethoxyphenethyl)-4-(4-methoxyphenyl)butan-2-amine hydrochloride (CAS 51062-14-7): Methoxy groups (-OCH₃) enhance hydrogen-bonding capacity and solubility. The extended phenethyl chain on the amine increases molecular complexity (MW: 434.94 g/mol) but may reduce blood-brain barrier penetration .

- Molecular weight: 193.24 g/mol; logP: ~2.0 .

Aliphatic Chain Modifications

- 1-(4-Iodophenyl)propan-2-amine hydrochloride (4-Iodoamphetamine hydrochloride): A shorter three-carbon chain (propan-2-amine) reduces steric flexibility compared to the butan-2-amine backbone. This difference may alter binding kinetics in central nervous system targets, such as monoamine transporters .

- (Butan-2-yl)[(4-methylphenyl)methyl]amine hydrochloride (CAS 1049678-12-7): Substitution of the 4-iodophenyl group with a 4-methylbenzyl moiety shifts the compound toward hydrophobic interactions. Molecular weight: 243.78 g/mol .

Comparative Data Table

Biological Activity

4-(4-Iodophenyl)butan-2-amine hydrochloride, a compound with significant potential for various biological applications, has garnered attention in recent research due to its diverse pharmacological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on available literature.

- Chemical Name : this compound

- CAS Number : 1798750-75-0

- Molecular Formula : C10H14ClI

- Molecular Weight : 292.58 g/mol

The biological activity of this compound is primarily attributed to its interaction with sigma receptors (σRs), particularly σ2 receptors. These receptors are implicated in various physiological processes, including cell proliferation and apoptosis. Activation of σ2 receptors has been shown to trigger apoptotic pathways in cancer cells, making this compound a candidate for anticancer therapies .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing apoptosis through σ2 receptor activation. For instance, the compound has been tested against pancreatic carcinoma and urinary bladder tumors, showing promising results in inhibiting tumor growth .

Antimicrobial Activity

In addition to its anticancer effects, this compound has also been investigated for antimicrobial properties. Studies suggest that it may possess activity against certain bacterial strains, although further research is necessary to elucidate its full spectrum of antimicrobial action.

Case Studies and Research Findings

- In Vivo Studies : In a study involving U-87 MG tumor-bearing mice, the administration of this compound led to decreased tumor growth compared to control groups. The compound's ability to modulate blood radioactivity levels and target tumor tissues effectively was noted, highlighting its potential as a therapeutic agent in targeted alpha therapy .

- Toxicity Assessments : Preliminary toxicity studies have indicated that the compound exhibits a favorable safety profile at therapeutic doses. Long-term studies are ongoing to assess chronic exposure effects and potential side effects in various animal models .

- Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship of related compounds have provided insights into optimizing the efficacy and selectivity of this compound for specific biological targets. Modifications at various positions on the phenyl ring have been explored to enhance binding affinity to σRs .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 4-(4-Iodophenyl)butan-2-amine hydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis of this compound typically involves iodination of precursor aryl intermediates or reductive amination of ketone derivatives. For example, 4-(4-Iodophenyl)butan-2-one (CAS 918540-55-3) can serve as a precursor, with subsequent reduction using agents like sodium cyanoborohydride in the presence of ammonium acetate to introduce the amine group . Reaction optimization should focus on controlling stoichiometry, temperature (e.g., 0–5°C for sensitive intermediates), and purification via column chromatography to achieve ≥97% purity. Yield improvements may require inert atmospheres to prevent oxidation of intermediates .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR can confirm the amine proton environment (δ ~2.5–3.5 ppm) and iodophenyl aromatic signals (δ ~7.3–7.8 ppm). H-C HSQC correlations help resolve overlapping signals in the butan-2-amine backbone .

- Mass Spectrometry (HRMS): Electrospray ionization (ESI) in positive mode verifies the molecular ion peak (e.g., [M+H] at m/z 306.03 for CHIN) and isotopic patterns consistent with iodine .

- FT-IR: Peaks at ~3200 cm (N-H stretch) and ~1590 cm (C-I vibration) confirm functional groups .

Q. How can researchers assess the purity of this compound and identify common impurities?

Methodological Answer:

- HPLC with UV Detection: Use a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% TFA) to resolve impurities. Retention time comparison against reference standards (e.g., Dobutamine Hydrochloride impurities like 4-(4-Hydroxyphenyl)butan-2-one) helps identify byproducts .

- Karl Fischer Titration: Quantify residual water content (<0.5% w/w) to ensure stability .

- Elemental Analysis: Validate C, H, N, and Cl content within ±0.4% of theoretical values to confirm stoichiometric integrity .

Advanced Research Questions

Q. What computational methods are suitable for modeling the molecular interactions of this compound with biological targets?

Methodological Answer:

- Density Functional Theory (DFT): Optimize the compound’s geometry at the B3LYP/6-31G(d) level to predict electrostatic potential surfaces, highlighting nucleophilic/electrophilic regions. Compare with receptor active sites (e.g., GPCRs like CB1, where iodophenyl derivatives exhibit affinity) .

- Molecular Dynamics (MD) Simulations: Simulate ligand-receptor binding using AMBER or GROMACS. Parameterize the iodine atom with polarizable force fields to account for its large van der Waals radius and anisotropic interactions .

Q. How does the iodine substituent influence the compound’s reactivity and spectroscopic properties compared to halogenated analogs?

Methodological Answer:

- Reactivity: The iodine atom’s electron-withdrawing effect reduces nucleophilic substitution rates compared to bromine or chlorine analogs. However, it enhances stability in radical reactions due to weaker C-I bond dissociation energy (~55 kcal/mol) .

- Spectroscopy: The heavy atom effect quenches fluorescence but enhances spin-orbit coupling in phosphorescence. In X-ray crystallography, iodine’s high electron density improves anomalous scattering for phase determination .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

Methodological Answer:

- Co-Crystallization: Use small-molecule co-formers (e.g., tartaric acid) to stabilize crystal lattice interactions via hydrogen bonding with the amine group .

- Solvent Screening: Employ high-throughput vapor diffusion in solvents like ethanol/water (7:3 v/v) at 4°C to slow nucleation. Iodine’s hydrophobicity may require additives (e.g., DMSO) to improve solubility .

- Data Collection: Utilize synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution for iodine’s anomalous signal. Refinement with SHELXL integrates disorder modeling for flexible butan-2-amine chains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.